molecular formula C23H21F4N3O2 B11457584 N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide

Cat. No.: B11457584
M. Wt: 447.4 g/mol
InChI Key: VKQMTCVVYBEPNS-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable diketone with an amine in the presence of an acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclohexyl and phenyl group attachment: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the benzamide moiety: This is typically achieved through the reaction of the intermediate with 2-fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound could be used as a tool to study biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism by which N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide can be compared to other compounds with similar structures, such as:

    N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-benzamide: This compound lacks the fluorine atom, which could affect its reactivity and interactions with molecular targets.

    N-[1-cyclohexyl-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide: The absence of the trifluoromethyl group could lead to different chemical properties and biological activities.

The unique combination of functional groups in this compound makes it distinct from these similar compounds, potentially offering unique advantages in its applications.

Properties

Molecular Formula

C23H21F4N3O2

Molecular Weight

447.4 g/mol

IUPAC Name

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-2-fluorobenzamide

InChI

InChI=1S/C23H21F4N3O2/c24-18-14-8-7-13-17(18)20(31)29-22(23(25,26)27)21(32)30(16-11-5-2-6-12-16)19(28-22)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,29,31)

InChI Key

VKQMTCVVYBEPNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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